molecular formula C16H12Cl2O4 B4111561 3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate

3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate

Cat. No.: B4111561
M. Wt: 339.2 g/mol
InChI Key: VJLCFHNINGQDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxycarbonyl group attached to a benzyl moiety, which is further linked to a 2,4-dichlorobenzoate group

Properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-15(19)11-4-2-3-10(7-11)9-22-16(20)13-6-5-12(17)8-14(13)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLCFHNINGQDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate typically involves esterification reactions. One common method is the reaction between 3-(methoxycarbonyl)benzyl alcohol and 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the benzoate group.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) in polar aprotic solvents.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Hydrolysis: 3-(methoxycarbonyl)benzyl alcohol and 2,4-dichlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-(methoxycarbonyl)benzyl alcohol.

Scientific Research Applications

3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorinated positions on the benzoate group are susceptible to nucleophilic attack, leading to the formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar in structure but lacks the benzyl moiety.

    Ethyl 2,4-dichlorobenzoate: Similar ester but with an ethyl group instead of a methoxycarbonyl group.

    3-(methoxycarbonyl)benzyl benzoate: Similar structure but without the chlorinated positions on the benzoate group.

Uniqueness

3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate is unique due to the combination of its methoxycarbonylbenzyl and dichlorobenzoate groups. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.